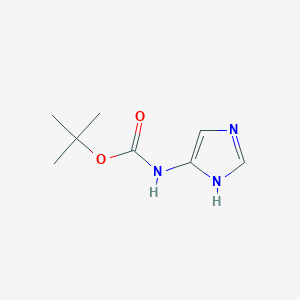
3-氨基-6-甲基吡啶-2-羧酸
描述
3-Amino-6-methylpicolinic acid is a chemical compound with the molecular formula C7H8N2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the 3-position and a methyl group at the 6-position on the pyridine ring
科学研究应用
3-Amino-6-methylpicolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
生化分析
Biochemical Properties
It is known that amino acids play a pivotal role in various biochemical reactions, including protein synthesis, nucleotide synthesis, modulation of signaling pathways, regulation of cell metabolism, and maintenance of oxidative stress homeostasis .
Cellular Effects
The specific cellular effects of 3-Amino-6-methylpicolinic acid are not well-documented in the literature. It is known that amino acids can influence various cellular processes. For instance, amino acid metabolism can influence the behavior of stromal cells, such as cancer-associated fibroblasts, regulate extracellular matrix (ECM) remodeling, and promote angiogenesis, thereby facilitating tumor growth and metastasis .
Molecular Mechanism
It is known that amino acids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that amino acids can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that amino acids can have varying effects at different dosages in animal models .
Metabolic Pathways
It is known that amino acids are intricately involved in various metabolic pathways, including those involving enzymes or cofactors .
Transport and Distribution
It is known that amino acids can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that amino acids can have specific subcellular localizations and effects on their activity or function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methylpicolinic acid can be achieved through several methods. One common approach involves the reaction of 6-methylpicolinic acid with ammonia or an amine under specific conditions. For example, the reaction of 6-methylpicolinic acid with ammonia in the presence of a catalyst such as CuCl can yield 3-Amino-6-methylpicolinic acid .
Industrial Production Methods
Industrial production of 3-Amino-6-methylpicolinic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
3-Amino-6-methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
作用机制
The mechanism of action of 3-Amino-6-methylpicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects.
相似化合物的比较
Similar Compounds
6-Methylpicolinic acid: Similar in structure but lacks the amino group at the 3-position.
3-Aminopicolinic acid: Similar but lacks the methyl group at the 6-position.
Picolinic acid: The parent compound without the amino and methyl substitutions.
Uniqueness
3-Amino-6-methylpicolinic acid is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various applications.
属性
IUPAC Name |
3-amino-6-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUDROLFILJFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341371 | |
| Record name | 3-Amino-6-methylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53636-71-8 | |
| Record name | 3-Amino-6-methyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53636-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-6-methylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)










